Castalagin
Overview
Description
Castalagin is a bioactive ellagitannin predominantly found in Pomegranate and has a wide range of health benefits including potent antioxidant properties .
Synthesis Analysis
Castalagin is found in Terminalia ferdinandiana (Kakadu plum) and an UHPLC-MS/MS method was developed and validated for accurate determination of ellagic acid levels and bioactive ellagitannins (punicalagin and castalagin) . The compound C16 shows the deprotonated molecule ion at m/z 965, which produced ions at m/z 933 and at m/z 301 in the MS 2 experiment .Molecular Structure Analysis
Castalagin contains total 101 bond(s); 75 non-H bond(s), 35 multiple bond(s), 5 double bond(s), 30 aromatic bond(s), 6 six-membered ring(s), 3 ten-membered ring(s), 2 eleven-membered ring(s), 1 twelve-membered ring(s), 5 ester(s) (aromatic), 1 hydroxyl group(s), 15 aromatic .Chemical Reactions Analysis
Castalagin and vescalagin are the most abundant ellagitannins in white wine stored in oak barrels. During aging of wines, these two compounds were progressively extracted from the wood and were transformed into new derivatives by chemical reactions .Physical And Chemical Properties Analysis
Castalagin has a molar mass of 934.63 g/mol and appears as an off-white amorphous powder .Scientific Research Applications
Osteoclastogenesis Inhibition
Castalagin, a hydrolyzable tannin, has shown promising results in inhibiting the formation of osteoclasts (OCLs), which are bone-resorbing cells. This inhibition occurs even at low concentrations, and the compound exhibits minimal cytotoxicity at higher doses. Its mechanism involves suppressing various signaling pathways crucial for osteoclast differentiation, highlighting its potential in managing bone diseases (Iwatake, Okamoto, Tanaka, & Tsukuba, 2015).
Antiviral Properties Against HSV-1
Castalagin has demonstrated significant in vivo antiviral effects against Herpes Simplex Virus-1 (HSV-1) in newborn mice. Notably, its efficacy is comparable to acyclovir, a standard anti-herpetic medication. Castalagin also exhibits effectiveness against acyclovir-resistant mutants, adding to its therapeutic value in managing viral infections (Stoyanova, Popatanasov, Rashev, Tancheva, Quideau, & Galabov, 2023).
Physicochemical Properties
Understanding castalagin’s physicochemical properties, including its conformational characteristics, has been a focus of research. Studies have examined the compound's effects on various physical properties like polarity and reactivity, which are critical for its biological applications. Such investigations offer insights into how slight structural differences can significantly influence the behavior and utility of these compounds (Vivas, Laguerre, Pianet de Boissel, Vivas de Gaulejac, & Nonier, 2004).
Antihypertensive Effects
In medical research, castalagin has been identified for its potential in lowering blood pressure. Studies involving spontaneously hypertensive rats have shown that castalagin can effectively reduce blood pressure through mechanisms like decreasing sympathetic nerve activity and direct vasodilation. These findings open possibilities for its use in managing hypertension (Cheng, Hsu, & Chen, 1993).
Safety And Hazards
Future Directions
The Quercus species have been intensely studied due to their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, provided by their phytochemical composition . Castalagin demonstrated the highest anti-HSV-1 activity among the tested ellagitannins, attaining efficacy equal to acyclovir . Therefore, oak extracts can be exploited for their biological activity and can be used in research fields, such as pharmaceutical, nutraceutical and medical .
properties
IUPAC Name |
7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYKDZHZAKSYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029283 | |
Record name | Castalagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Vescalagin | |
CAS RN |
24312-00-3, 36001-47-5 | |
Record name | Castalagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vescalagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vescalagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Castalagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Castalagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 °C | |
Record name | Vescalagin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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